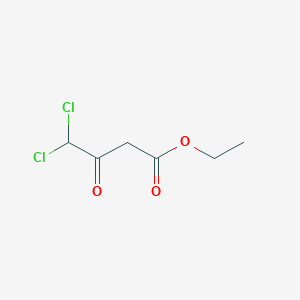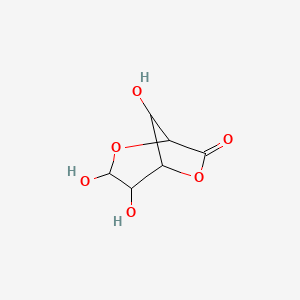![molecular formula C23H28N2O5S B15129846 Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1:1) is a chemical compound with the molecular formula C23H28N2O5S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate involves several steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methoxyacetyl chloride to introduce the methoxy group. Finally, the compound is treated with maleic acid to form the maleate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Phenothiazine sulfoxide or sulfone.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate is used in various scientific research fields:
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets and pathways. It acts as an antagonist on dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions lead to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate is unique due to its specific substitution pattern and the presence of the maleate salt. Similar compounds include:
Acepromazine: Used as a sedative and antiemetic in veterinary medicine.
Promethazine: Used as an antihistamine and antiemetic.
Methotrimeprazine: Used for its antipsychotic and antihistamine properties.
These compounds share a phenothiazine core but differ in their substituents and specific pharmacological applications.
Eigenschaften
Molekularformel |
C23H28N2O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
IFLZPECPTYCEBR-WLHGVMLRSA-N |
Isomerische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
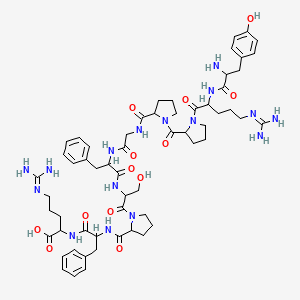
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)
![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
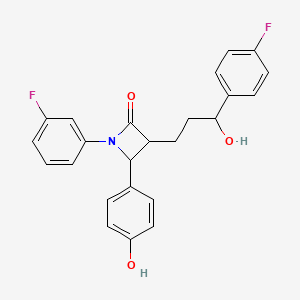
![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
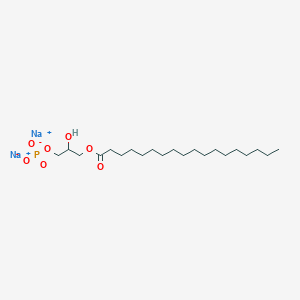
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)


